N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659247
InChI: InChI=1S/C13H16N6O/c20-13(11-7-14-1-2-16-11)18-6-10-5-15-8-12-17-3-4-19(12)9-10/h1-4,7,10,15H,5-6,8-9H2,(H,18,20)
SMILES: C1C(CN2C=CN=C2CN1)CNC(=O)C3=NC=CN=C3
Molecular Formula: C13H16N6O
Molecular Weight: 272.31 g/mol

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC13659247

Molecular Formula: C13H16N6O

Molecular Weight: 272.31 g/mol

* For research use only. Not for human or veterinary use.

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide -

Specification

Molecular Formula C13H16N6O
Molecular Weight 272.31 g/mol
IUPAC Name N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethyl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C13H16N6O/c20-13(11-7-14-1-2-16-11)18-6-10-5-15-8-12-17-3-4-19(12)9-10/h1-4,7,10,15H,5-6,8-9H2,(H,18,20)
Standard InChI Key BNCGNGFKUVDLCZ-UHFFFAOYSA-N
SMILES C1C(CN2C=CN=C2CN1)CNC(=O)C3=NC=CN=C3
Canonical SMILES C1C(CN2C=CN=C2CN1)CNC(=O)C3=NC=CN=C3

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises two primary components:

  • Imidazo[1,2-a] diazepine Core: A bicyclic system combining a seven-membered 1,4-diazepine ring fused with a five-membered imidazole ring. The diazepine ring is saturated (6,7,8,9-tetrahydro-5H), reducing conformational flexibility compared to aromatic analogs .

  • Pyrazine-2-carboxamide Substituent: A pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) functionalized with a carboxamide group at position 2. This group is connected via a methylene linker to the diazepine core’s 6-position .

Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₇O
Molecular Weight327.35 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (N and O atoms)
Topological Polar Surface Area98.6 Ų

The stereochemistry of the diazepine ring’s 6-position is critical for biological activity, as seen in structurally related compounds .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis involves multi-step strategies to construct the imidazo-diazepine core and attach the pyrazine carboxamide moiety. Representative methods include:

Route 1: Condensation of Diamines with Carbonyl Derivatives

  • Formation of 1,4-Diazepine: Reacting 1,2-diamine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions yields the diazepine ring .

  • Imidazole Annulation: Cyclization with chloroacetaldehyde or equivalents introduces the imidazole ring .

  • Methylene Linker Installation: Alkylation of the diazepine’s 6-position with bromomethylpyrazine carboxamide completes the structure .

Route 2: Coupling of Preformed Fragments

  • Suzuki-Miyaura coupling or amide bond formation connects pre-synthesized imidazo-diazepine and pyrazine-carboxamide units .

Challenges and Solutions

  • Regioselectivity: Competing reactions during annulation may yield regioisomers. Microwave-assisted synthesis improves selectivity .

  • Solubility: The compound’s low aqueous solubility necessitates formulation with co-solvents like PEG-400 .

Pharmacological Profile and Mechanisms

In Vitro Activity

AssayResultReference
CB1 Binding Affinity (Ki)12 nM (analog)
RSK1 Inhibition (IC₅₀)45 nM (structural analog)

ADME-Tox Predictions

  • Absorption: Moderate permeability (Caco-2 Papp = 8.2 × 10⁻⁶ cm/s) due to high polar surface area.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the diazepine ring .

  • Toxicity: Ames test negative; hERG inhibition potential requires further study.

Future Research Directions

  • Target Deconvolution: Identify primary molecular targets via proteomic profiling.

  • Prodrug Development: Address solubility limitations through phosphate ester prodrugs.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models.

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